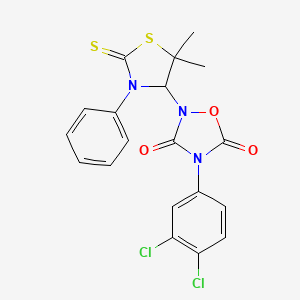![molecular formula C21H20N2O3S B6131077 5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)
5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide, commonly known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the field of oncology research. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase involved in the regulation of various signaling pathways in immune cells.
Mecanismo De Acción
TAK-659 selectively inhibits 5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide, which is involved in the regulation of various signaling pathways in immune cells, including B cell receptor (BCR), Fc receptor, and toll-like receptor (TLR) signaling. Inhibition of 5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide by TAK-659 leads to the suppression of downstream signaling pathways, resulting in the inhibition of cell proliferation, survival, and migration. TAK-659 has also been shown to modulate the activity of immune cells, including T cells, natural killer cells, and dendritic cells, leading to enhanced anti-tumor immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis and cell cycle arrest in cancer cells, both as a single agent and in combination with other anti-cancer drugs. In addition, TAK-659 has also been shown to inhibit angiogenesis, a process involved in the growth and spread of cancer cells. TAK-659 has also been shown to enhance the anti-tumor immune response by modulating the activity of immune cells, leading to the activation of cytotoxic T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages as a research tool, including its high selectivity for 5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide, its ability to modulate the activity of immune cells, and its potential therapeutic applications in cancer. However, there are also some limitations associated with the use of TAK-659 in lab experiments, including its low solubility, its poor pharmacokinetic properties, and its potential off-target effects.
Direcciones Futuras
There are several future directions for research on TAK-659, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders, and the exploration of its mechanism of action in more detail. In addition, the combination of TAK-659 with other anti-cancer drugs and immunotherapies is also an area of active research.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process, starting from commercially available starting materials. The first step involves the preparation of 5-(3-methylphenyl)-2-furoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1-(2-aminoethyl) pyrrolidine to form the corresponding amide. The final step involves the introduction of a thiophene moiety to the amide using a palladium-catalyzed cross-coupling reaction. The overall yield of the synthesis method is reported to be around 20%.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in various types of cancer, including lymphoma, leukemia, and solid tumors. 5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide is known to play a crucial role in the survival and proliferation of cancer cells, making it an attractive target for cancer therapy. TAK-659 has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, both as a single agent and in combination with other anti-cancer drugs. In addition, TAK-659 has also been shown to enhance the anti-tumor immune response by modulating the activity of immune cells.
Propiedades
IUPAC Name |
5-[1-[5-(3-methylphenyl)furan-2-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-13-4-2-5-14(12-13)16-7-8-17(26-16)21(25)23-11-3-6-15(23)18-9-10-19(27-18)20(22)24/h2,4-5,7-10,12,15H,3,6,11H2,1H3,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHCNDCJWSFWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(O2)C(=O)N3CCCC3C4=CC=C(S4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[2-({1-[3-(acetylamino)phenyl]ethylidene}hydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid](/img/structure/B6130999.png)
![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B6131004.png)
![2-[(2,4-dimethylphenyl)amino]-4'-methyl-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6131011.png)
![N-{2-[4-(methylthio)phenoxy]ethyl}acetamide](/img/structure/B6131017.png)
![N-methyl-N-(4-methylbenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6131022.png)
![N-cyclohexyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-2-propyn-1-yl-3-piperidinecarboxamide](/img/structure/B6131027.png)
![2-[(3-methylbenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6131035.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6131050.png)
![4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide](/img/structure/B6131060.png)

![N-(2,4-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6131070.png)
![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6131089.png)
![4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6131098.png)
![N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B6131112.png)